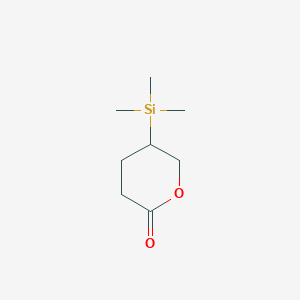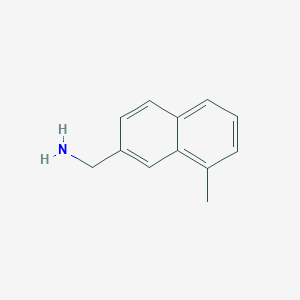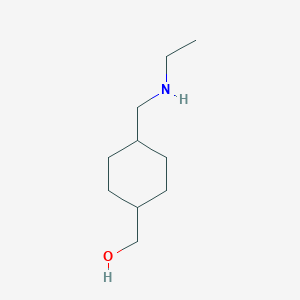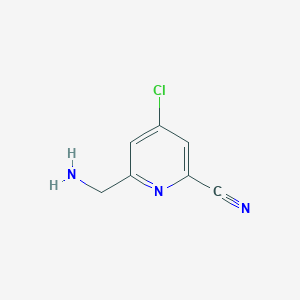
6-(Aminomethyl)-4-chloropicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-4-chloropicolinonitrile is an organic compound that belongs to the class of picolinonitriles This compound is characterized by the presence of an aminomethyl group at the 6th position and a chlorine atom at the 4th position on the picolinonitrile ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-chloropicolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropicolinonitrile with formaldehyde and a primary amine under Mannich reaction conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloropicolinonitrile, formaldehyde, and a primary amine.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature range of 50-70°C.
Procedure: The reactants are mixed and heated under reflux conditions for several hours until the reaction is complete.
Product Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-4-chloropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted picolinonitriles with various functional groups.
科学的研究の応用
6-(Aminomethyl)-4-chloropicolinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Aminomethyl)-4-chloropicolinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(Aminomethyl)-4-bromopicolinonitrile: Similar structure with a bromine atom instead of chlorine.
6-(Aminomethyl)-4-fluoropicolinonitrile: Contains a fluorine atom at the 4th position.
6-(Aminomethyl)-4-methylpicolinonitrile: Features a methyl group at the 4th position.
Uniqueness
6-(Aminomethyl)-4-chloropicolinonitrile is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. The chlorine atom’s electronegativity and size can affect the compound’s chemical and biological properties, making it distinct from its analogs.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
6-(aminomethyl)-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3,9H2 |
InChIキー |
IGFVSWFKUBESLH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CN)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



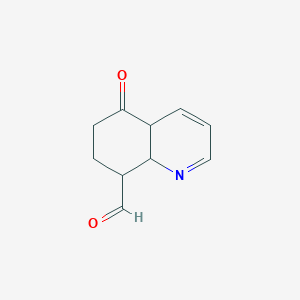


![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)


